N-(3-bromophenyl)-2-chloroacetamide: A Technical Guide for Advanced Synthesis and Application
N-(3-bromophenyl)-2-chloroacetamide: A Technical Guide for Advanced Synthesis and Application
Executive Summary
N-(3-bromophenyl)-2-chloroacetamide has emerged as a molecule of significant interest within the realms of medicinal chemistry and materials science. As a member of the versatile N-substituted chloroacetamide class, its unique structural features—specifically the electrophilic chloroacetamide "warhead" and the substituted phenyl ring—render it a highly valuable intermediate for the synthesis of complex heterocyclic systems and a promising candidate in the development of novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and a review of its current and potential applications, with a focus on antimicrobial and anticancer research.
Core Compound Identification and Properties
N-(3-bromophenyl)-2-chloroacetamide is a halogenated aromatic amide. Its identity and key physicochemical properties are crucial for its application in experimental design and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2564-03-6 | [1][2][3] |
| IUPAC Name | N-(3-bromophenyl)-2-chloroacetamide | [1][4] |
| Molecular Formula | C₈H₇BrClNO | [3][4] |
| Molecular Weight | 248.51 g/mol | [1] |
| Appearance | Solid (White to Light Grey Powder) | [1] |
| Polar Surface Area | 29.1 Ų | [3][4] |
| XLogP3 | 2.9 | [4] |
| Storage Conditions | 2-8°C, Inert Atmosphere | [1] |
Synthesis and Characterization: A Validated Protocol
The synthesis of N-(3-bromophenyl)-2-chloroacetamide is most effectively achieved via the chloroacetylation of 3-bromoaniline. This reaction is a cornerstone of amide synthesis and relies on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acyl chloride.
Causality of Reagent Selection
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3-Bromoaniline: The primary amine serves as the nucleophile and provides the core phenyl ring structure.
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2-Chloroacetyl chloride: This is the electrophilic acylating agent. The presence of the alpha-chlorine atom is critical, as it provides a reactive site for subsequent nucleophilic substitution reactions, making the final product a valuable synthetic intermediate.[5]
-
Triethylamine (or other non-nucleophilic base): This is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Scavenging the HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
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Dichloromethane (DCM): An inert, aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during workup.
Step-by-Step Synthesis Protocol
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring.
-
Acylation: In a separate flask, prepare a solution of 2-chloroacetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess triethylamine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3-bromophenyl)-2-chloroacetamide as a white solid.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. As reported in the literature, these include:
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Melting Point: To confirm purity.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, C=O stretch).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.[6]
Caption: Workflow for the synthesis and purification of N-(3-bromophenyl)-2-chloroacetamide.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of N-(3-bromophenyl)-2-chloroacetamide is primarily dictated by the reactivity of the C-Cl bond. This bond is susceptible to nucleophilic substitution, making the compound an excellent alkylating agent.[5]
The general reactivity can be described as: R-Nu + Cl-CH₂-C(=O)NH-Ar → R-Nu-CH₂-C(=O)NH-Ar + Cl⁻ (where Nu = Nucleophile, Ar = 3-bromophenyl)
This reactivity allows for the facile introduction of the acetamide moiety onto various scaffolds. It is a key building block for constructing more complex molecules, particularly nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmacologically active compounds.[5]
Caption: Role as a versatile intermediate in nucleophilic substitution reactions.
Applications in Research and Drug Development
The chloroacetamide functional group is recognized as a "warhead" in targeted covalent inhibitors and a key pharmacophore in various bioactive molecules.
Antimicrobial Activity
N-(3-bromophenyl)-2-chloroacetamide has been synthesized and evaluated for its antimicrobial properties. Studies have shown it to be particularly effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and the pathogenic yeast Candida albicans. Its efficacy is attributed to its high lipophilicity, a property enhanced by the bromo-substituent, which facilitates its passage through the phospholipid bilayer of microbial cell membranes to reach intracellular targets.[4]
Anticancer Potential
The broader class of substituted chloroacetamides is under active investigation for its potential to inhibit cancer stem cells (CSCs).[7] CSCs are a subpopulation of tumor cells believed to be responsible for chemoresistance and metastasis. Compounds that can selectively target and eliminate CSCs represent a promising frontier in oncology. The alkylating nature of the chloroacetamide moiety allows it to form covalent bonds with biological macromolecules, potentially disrupting critical pathways necessary for CSC self-renewal and survival.
Safety, Handling, and Storage
Due to its biological activity and chemical reactivity, N-(3-bromophenyl)-2-chloroacetamide must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. There is a risk of serious eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Ensure adequate ventilation at all times.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-(3-bromophenyl)-2-chloroacetamide is more than a simple chemical; it is a versatile platform for innovation in drug discovery and materials science. Its straightforward synthesis, combined with the predictable reactivity of its chloroacetamide group, makes it an invaluable tool for researchers. Its demonstrated antimicrobial activity and the potential of the broader compound class in targeting cancer stem cells underscore its importance. As research continues, this compound is poised to remain a key building block in the development of next-generation therapeutics and functional materials.
References
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PubChem. (n.d.). N-(3-bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. Available from: [Link]
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Kumar, A., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. Available from: [Link]
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